N-(2-hydroxycyclohexyl)-4-methoxybenzamide

Catalog No.
S13020624
CAS No.
710290-26-9
M.F
C14H19NO3
M. Wt
249.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-hydroxycyclohexyl)-4-methoxybenzamide

CAS Number

710290-26-9

Product Name

N-(2-hydroxycyclohexyl)-4-methoxybenzamide

IUPAC Name

N-(2-hydroxycyclohexyl)-4-methoxybenzamide

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

InChI

InChI=1S/C14H19NO3/c1-18-11-8-6-10(7-9-11)14(17)15-12-4-2-3-5-13(12)16/h6-9,12-13,16H,2-5H2,1H3,(H,15,17)

InChI Key

DTCXRZSZRPDNEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCC2O

N-(2-hydroxycyclohexyl)-4-methoxybenzamide is a chemical compound characterized by its unique structure, which includes a methoxy group attached to a benzene ring and a hydroxyl group on a cyclohexyl moiety. This compound belongs to the class of benzamides, which are known for their diverse biological activities. The presence of the hydroxyl and methoxy groups enhances its potential for various chemical interactions and biological effects.

The chemical reactivity of N-(2-hydroxycyclohexyl)-4-methoxybenzamide can be attributed to the functional groups present in its structure. The amide bond is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the methoxy group can undergo demethylation reactions, especially in the presence of strong nucleophiles or under specific catalytic conditions. These reactions can be utilized in synthetic pathways to modify the compound for various applications.

N-(2-hydroxycyclohexyl)-4-methoxybenzamide exhibits notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Compounds with similar structures have been studied for their potential as anti-inflammatory agents, analgesics, and anticancer drugs. The hydroxyl group may contribute to antioxidant properties, while the methoxy group can enhance lipophilicity, potentially improving bioavailability and cellular uptake.

The synthesis of N-(2-hydroxycyclohexyl)-4-methoxybenzamide typically involves several steps:

  • Formation of the Benzamide: The starting material is often a methoxy-substituted benzoic acid derivative, which is reacted with an appropriate amine (in this case, 2-hydroxycyclohexylamine) under coupling conditions.
  • Demethylation: If necessary, the methoxy group can be removed using reagents such as boron tribromide or strong acids to yield hydroxyl derivatives.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity N-(2-hydroxycyclohexyl)-4-methoxybenzamide.

N-(2-hydroxycyclohexyl)-4-methoxybenzamide has potential applications in various fields:

  • Pharmaceuticals: Its structural characteristics suggest possible use as a lead compound in drug development for treating inflammatory diseases or cancer.
  • Research: It may serve as a tool compound in biological studies to elucidate mechanisms of action related to its biological activity.
  • Chemical Intermediates: This compound can be used as an intermediate in the synthesis of more complex molecules with desired pharmacological properties.

Interaction studies involving N-(2-hydroxycyclohexyl)-4-methoxybenzamide focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies may include:

  • Enzyme Inhibition Assays: Assessing its potential to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding Studies: Evaluating its affinity for various receptors that could mediate its pharmacological effects.

These studies help in understanding the compound's mechanism of action and its therapeutic potential.

N-(2-hydroxycyclohexyl)-4-methoxybenzamide shares structural similarities with several other compounds, including:

  • N-(2-hydroxyethyl)-4-methoxybenzamide: This compound features an ethylene glycol moiety instead of cyclohexane, potentially affecting solubility and biological activity.
  • N-cyclohexyl-4-methoxybenzamide: Lacking the hydroxyl group, this compound may exhibit different pharmacokinetic properties and biological effects.
  • N-(2-hydroxypropyl)-4-methoxybenzamide: Similar in structure but with a propanol side chain, this compound may show variations in activity due to steric factors.

Comparison Table

Compound NameStructural FeaturesPotential Activity
N-(2-hydroxycyclohexyl)-4-methoxybenzamideHydroxyl group on cyclohexaneAnti-inflammatory, antioxidant
N-(2-hydroxyethyl)-4-methoxybenzamideHydroxyl group on ethylene glycolVaries based on chain length
N-cyclohexyl-4-methoxybenzamideCyclohexane without hydroxylDifferent pharmacokinetics
N-(2-hydroxypropyl)-4-methoxybenzamidePropanol side chainVaries based on steric factors

N-(2-hydroxycyclohexyl)-4-methoxybenzamide stands out due to its unique combination of functional groups that may enhance its biological activity compared to similar compounds. Its potential applications in pharmaceuticals highlight its importance in ongoing research and development efforts.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

249.13649347 g/mol

Monoisotopic Mass

249.13649347 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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